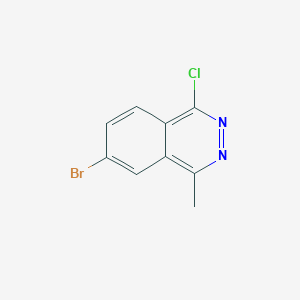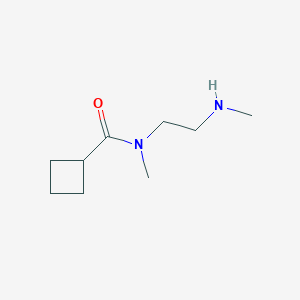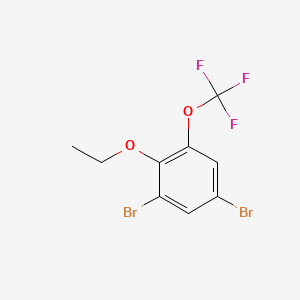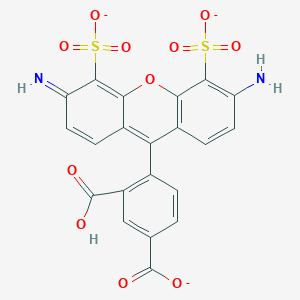
4-(3-Amino-6-imino-4,5-disulfonatoxanthen-9-yl)-3-carboxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Amino-6-imino-4,5-disulfonatoxanthen-9-yl)-3-carboxybenzoate is a complex organic compound that belongs to the family of xanthene dyes. These compounds are known for their vibrant colors and are widely used in various applications, including biological staining, fluorescent markers, and industrial dyes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Amino-6-imino-4,5-disulfonatoxanthen-9-yl)-3-carboxybenzoate typically involves multi-step organic reactions. The process begins with the preparation of the xanthene core, followed by the introduction of amino, imino, and sulfonate groups. The final step involves the carboxylation of the benzoate ring. Common reagents used in these reactions include sulfonating agents, amines, and carboxylating agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated reactors and precise control systems ensures high yield and purity of the final product. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
4-(3-Amino-6-imino-4,5-disulfonatoxanthen-9-yl)-3-carboxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the imino and amino groups, leading to different functionalized products.
Substitution: The sulfonate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonated xanthene derivatives, while reduction can produce amino-substituted compounds.
科学研究应用
4-(3-Amino-6-imino-4,5-disulfonatoxanthen-9-yl)-3-carboxybenzoate has several scientific research applications, including:
Chemistry: Used as a fluorescent dye in various analytical techniques, including chromatography and spectroscopy.
Biology: Employed as a staining agent for visualizing cellular structures and processes.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the production of high-performance dyes and pigments for textiles and other materials.
作用机制
The mechanism of action of 4-(3-Amino-6-imino-4,5-disulfonatoxanthen-9-yl)-3-carboxybenzoate involves its interaction with specific molecular targets. In biological systems, the compound binds to cellular components, allowing for visualization under fluorescent microscopy. The sulfonate groups enhance its solubility, while the amino and imino groups contribute to its binding affinity.
相似化合物的比较
Similar Compounds
Fluorescein: Another xanthene dye with similar fluorescent properties.
Rhodamine: Known for its use in fluorescent microscopy and flow cytometry.
Eosin: Commonly used in histological staining.
Uniqueness
4-(3-Amino-6-imino-4,5-disulfonatoxanthen-9-yl)-3-carboxybenzoate is unique due to its specific functional groups, which provide distinct chemical and physical properties. Its combination of amino, imino, and sulfonate groups allows for versatile applications in various fields.
属性
分子式 |
C21H11N2O11S2-3 |
|---|---|
分子量 |
531.5 g/mol |
IUPAC 名称 |
4-(3-amino-6-imino-4,5-disulfonatoxanthen-9-yl)-3-carboxybenzoate |
InChI |
InChI=1S/C21H14N2O11S2/c22-13-5-3-10-15(9-2-1-8(20(24)25)7-12(9)21(26)27)11-4-6-14(23)19(36(31,32)33)17(11)34-16(10)18(13)35(28,29)30/h1-7,22H,23H2,(H,24,25)(H,26,27)(H,28,29,30)(H,31,32,33)/p-3 |
InChI 键 |
IGAZHQIYONOHQN-UHFFFAOYSA-K |
规范 SMILES |
C1=CC(=C(C=C1C(=O)[O-])C(=O)O)C2=C3C=CC(=N)C(=C3OC4=C2C=CC(=C4S(=O)(=O)[O-])N)S(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


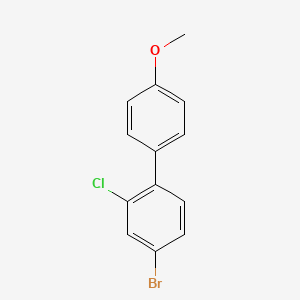
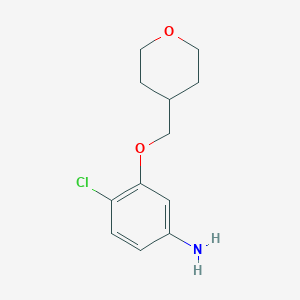
![6-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14764949.png)
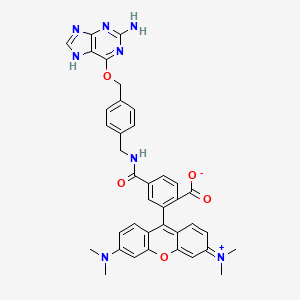

![prop-2-enyl 6-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-7-oxo-3-(oxolan-3-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B14764971.png)
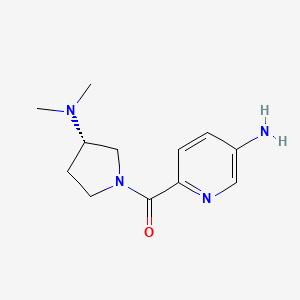

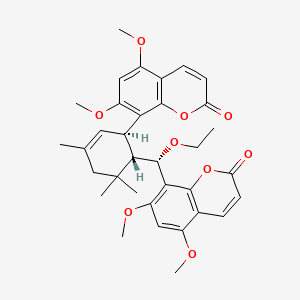

![4-[4-methyl-1-(1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]aniline](/img/structure/B14765004.png)
